molecular formula C10H10BrF2NO2 B8161766 3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide

3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide

Cat. No.: B8161766
M. Wt: 294.09 g/mol
InChI Key: IFJDJOOAYTULAU-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound features a benzamide core substituted with a bromine atom, a difluoromethoxy group, and two N,N-dimethyl groups. Its molecular formula is C10H11BrF2NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-(difluoromethoxy)-N,N-dimethylbenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The purification of the final product is often achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethoxy)-N,N-dimethylbenzamide
  • 3-Bromo-5-(methoxy)-N,N-dimethylbenzamide
  • 3-Bromo-5-(chloromethoxy)-N,N-dimethylbenzamide

Uniqueness

3-Bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO2/c1-14(2)9(15)6-3-7(11)5-8(4-6)16-10(12)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJDJOOAYTULAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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